molecular formula C11H9FN2O2 B12947870 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

Número de catálogo: B12947870
Peso molecular: 220.20 g/mol
Clave InChI: AKFBSWIMCBIFQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid (CAS 2124263-04-1) is a fluorinated, N-benzyl-substituted pyrazole derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C 11 H 9 FN 2 O 2 and a molecular weight of 220.20 g/mol . Its structure features a carboxylic acid functional group, which makes it an ideal precursor for the synthesis of more complex molecules through amide coupling or other conjugation reactions. As part of the pyrazole chemical family, this compound is of significant interest in the development of novel therapeutic agents . Pyrazole cores are frequently explored in drug discovery programs, particularly as inhibitors for various enzymes, such as metalloproteinases . Researchers utilize such fluorinated, acidic scaffolds to optimize activity and selectivity in lead compounds, especially in the design of inhibitors for targets like meprin α and β, which are linked to fibrosis, cancer, and Alzheimer's disease . The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in the design of bioactive molecules. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment .

Propiedades

Fórmula molecular

C11H9FN2O2

Peso molecular

220.20 g/mol

Nombre IUPAC

1-benzyl-4-fluoropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)

Clave InChI

AKFBSWIMCBIFQP-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)F

Origen del producto

United States
Foundational & Exploratory

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document will explore its chemical architecture, physicochemical properties, plausible synthetic routes, and its prospective role in the development of novel therapeutic agents.

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile scaffold in a multitude of approved therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4][5] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile.[6][7] Consequently, fluorinated pyrazoles are of particular interest to researchers in drug discovery and development.[6] This guide focuses on 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a molecule that combines the proven pyrazole core with the benefits of fluorination and a benzyl group, suggesting a promising scaffold for further investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid features a central pyrazole ring. A benzyl group is attached to one of the nitrogen atoms (N1), a fluorine atom is at the C4 position, and a carboxylic acid group is at the C3 position. This specific arrangement of substituents is crucial for its chemical reactivity and biological interactions.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₉FN₂O₂Deduced from the chemical name
Molecular Weight 220.20 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidBased on similar pyrazole carboxylic acids[8]
Melting Point Expected to be in the range of 150-220 °CInferred from related structures like 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (192-198 °C)[8]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetateGeneral solubility of carboxylic acids and heterocyclic compounds
Acidity (pKa) Estimated to be around 3-5Typical pKa for a carboxylic acid, influenced by the electron-withdrawing pyrazole ring and fluorine atom

Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid: A Proposed Experimental Protocol

The synthesis of substituted pyrazole carboxylic acids can be achieved through various routes, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[3][9] A plausible synthetic pathway for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is outlined below. This protocol is a scientifically informed projection based on established methodologies for analogous compounds.[6][10]

Proposed Synthetic Workflow

Synthesis_of_1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic_acid reagent1 Ethyl 2-fluoro-3-oxobutanoate intermediate1 Ethyl 2-(dimethylaminomethylene)-2-fluoro-3-oxobutanoate reagent1->intermediate1 Reaction with reagent2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate1 intermediate2 Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate intermediate1->intermediate2 Cyclization with reagent3 Benzylhydrazine reagent3->intermediate2 product 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid intermediate2->product Hydrolysis with reagent4 Base (e.g., NaOH or LiOH) reagent4->product

Caption: Proposed synthetic route for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-2-fluoro-3-oxobutanoate (Intermediate 1)

  • To a solution of ethyl 2-fluoro-3-oxobutanoate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude intermediate 1, which can be used in the next step without further purification.

Causality: The reaction of the β-ketoester with DMF-DMA forms an enaminone, which is a key intermediate for the subsequent cyclization with hydrazine to form the pyrazole ring.

Step 2: Synthesis of Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate (Intermediate 2)

  • Dissolve the crude intermediate 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add benzylhydrazine (1 equivalent) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolate the solid by filtration and wash with a small amount of cold ethanol. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Causality: The hydrazine undergoes a condensation reaction with the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrazole ring.

Step 3: Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid (Final Product)

  • Suspend the ethyl ester (intermediate 2) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality: The basic hydrolysis of the ester functionality cleaves the ethyl group, forming the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Potential Applications in Drug Development

The structural motifs present in 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid suggest its potential as a valuable building block in the synthesis of new drug candidates. The pyrazole core is a well-established pharmacophore, and the strategic placement of the fluorine atom and the benzyl group can modulate the compound's biological activity and pharmacokinetic properties.

Areas of Therapeutic Interest
  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer potential, targeting various cellular pathways.[4]

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.[5]

  • Agrochemicals: Substituted pyrazole carboxylic acid derivatives are crucial intermediates in the synthesis of fungicides and other agrochemicals.[10][11]

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole_in_Drug_Discovery pyrazole Pyrazole Scaffold anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory e.g., Celecoxib anticancer Anticancer pyrazole->anticancer e.g., Crizotinib antimicrobial Antimicrobial pyrazole->antimicrobial cns_disorders CNS Disorders pyrazole->cns_disorders agrochemicals Agrochemicals pyrazole->agrochemicals e.g., Fungicides

Caption: The diverse applications of the pyrazole scaffold in medicinal chemistry and agrochemicals.

Conclusion

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid represents a promising, yet underexplored, molecule for chemical and biological investigation. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive starting point for the development of novel therapeutic agents and agrochemicals. This guide provides a solid foundation for researchers and scientists to begin their exploration of this intriguing compound and its potential applications.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2023). This article was not found in a public source.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). This article was not found in a public source.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). PMC. [Link]

  • New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.This article was not found in a public source.
  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quickcompany. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). PMC. [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.This article was not found in a public source.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). PMC. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 1-benzyl-3-phenyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Core in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands as a testament to the power of heterocyclic chemistry in generating pharmacologically potent agents.[1][2] Its inherent structural features, including the capacity for diverse substitutions and hydrogen bonding interactions, have rendered it a "privileged scaffold" in the design of novel therapeutics. The strategic incorporation of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, has been shown to significantly enhance the metabolic stability, binding affinity, and overall efficacy of numerous drug candidates. This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid derivatives. By uniting the N-benzyl substituted pyrazole core with a 4-fluoro substituent, this scaffold presents a compelling foundation for the development of next-generation therapeutic agents across a spectrum of disease areas. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this emerging chemical class.

The Strategic Design: Rationale for the 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Scaffold

The design of the 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold is a deliberate convergence of structural motifs known to confer desirable pharmacological properties.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution and conformational rigidity, making it an excellent platform for creating molecules that can selectively interact with biological targets.[1]

  • The N1-Benzyl Group: The introduction of a benzyl group at the N1 position of the pyrazole ring serves multiple purposes. It can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. Furthermore, the phenyl ring of the benzyl group provides an additional site for modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.

  • The C4-Fluoro Substituent: The incorporation of a fluorine atom at the C4 position is a key design element. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence the overall electronic nature of the pyrazole ring. This can lead to enhanced binding affinity for target proteins. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the molecule.

  • The C3-Carboxylic Acid Moiety: The carboxylic acid group at the C3 position is a versatile functional handle. It can participate in crucial hydrogen bonding interactions with amino acid residues in the active sites of enzymes and receptors. Additionally, it serves as a convenient point for derivatization, allowing for the synthesis of a wide array of esters, amides, and other functional groups to explore structure-activity relationships (SAR).

Caption: Key structural components and their contributions to the therapeutic potential of the scaffold.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid derivatives can be approached through several established synthetic routes for pyrazole formation, followed by functional group manipulations. A common and versatile method involves the condensation of a β-ketoester with a substituted hydrazine.

General Synthetic Strategy

A plausible and adaptable synthetic route to the target scaffold and its derivatives is outlined below. This strategy allows for the introduction of diversity at key positions of the pyrazole ring.

Synthesis_Workflow A Ethyl 2-fluoro-3-oxobutanoate C Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate A->C Condensation B Benzylhydrazine B->C D 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid C->D Hydrolysis E Amides, Esters, etc. D->E Derivatization

Caption: A generalized workflow for the synthesis of 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid and its derivatives.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate

This protocol is adapted from known procedures for the synthesis of related pyrazole esters.

Materials:

  • Ethyl 2-fluoro-3-oxobutanoate

  • Benzylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in ethanol, add benzylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to a variety of derivatives, such as amides and esters, to explore structure-activity relationships.

Protocol: Amide Synthesis

  • To a solution of 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in DCM and add the desired amine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude amide by recrystallization or column chromatography.

Therapeutic Potential and Biological Activities

While comprehensive biological data for the specific 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold is limited in the public domain, the known activities of structurally related pyrazole derivatives provide a strong basis for predicting their therapeutic potential.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[3] The incorporation of fluorine is often associated with enhanced antibacterial and antifungal activity. It is hypothesized that 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid derivatives could act as inhibitors of essential bacterial enzymes, such as DNA gyrase or fatty acid biosynthesis enzymes.[4]

Hypothesized Mechanism of Antibacterial Action:

Antimicrobial_MoA compound 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Derivative inhibition Inhibition of Enzyme Activity compound->inhibition enzyme Bacterial Enzyme (e.g., DNA Gyrase) enzyme->inhibition replication Disruption of Bacterial Replication inhibition->replication death Bacterial Cell Death replication->death

Caption: A putative mechanism of action for the antimicrobial effects of the pyrazole derivatives.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and cell cycle progression.[5] The N-benzyl group, in particular, has been featured in several pyrazole derivatives with reported antitumor effects. The 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold could serve as a template for the design of novel kinase inhibitors or other anticancer agents.

Potential Anticancer Targets:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.

  • Tubulin: Disruption of microtubule dynamics by tubulin inhibitors can induce mitotic arrest and cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with the most notable example being the COX-2 inhibitor celecoxib.[1] The carboxylic acid moiety of the 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold is a key pharmacophoric feature for interaction with the active site of cyclooxygenase enzymes.

Table 1: Potential Therapeutic Applications and Biological Targets

Therapeutic AreaPotential Biological Target(s)Rationale
Infectious Diseases DNA Gyrase, Dihydrofolate Reductase, Fatty Acid Biosynthesis EnzymesPyrazole scaffold is a known antibacterial pharmacophore; fluorine can enhance activity.
Oncology Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases, TubulinN-benzyl pyrazoles have shown anticancer properties; the scaffold is suitable for kinase inhibitor design.
Inflammation Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)The pyrazole-3-carboxylic acid moiety is a known pharmacophore for COX inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyrazole carboxylic acid derivatives, several key SAR trends can be anticipated for the 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold.

  • N1-Substituent: The nature of the benzyl group is critical. Substitution on the phenyl ring can modulate lipophilicity and introduce additional interactions with the target protein. Electron-withdrawing or -donating groups can be systematically explored.

  • C3-Derivatives: Conversion of the carboxylic acid to various amides and esters is a primary strategy for SAR exploration. The size, polarity, and hydrogen bonding capacity of the substituent will significantly impact biological activity.

  • C5-Position: While the core topic focuses on derivatives of the parent acid, substitution at the C5 position of the pyrazole ring offers another avenue for optimization. Small alkyl or aryl groups at this position can influence the overall conformation and target binding.

Future Directions and Conclusion

The 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid scaffold represents a promising, yet largely untapped, area for therapeutic innovation. The convergence of a privileged pyrazole core, a strategically placed fluorine atom, and a versatile N-benzyl group provides a robust platform for the design of novel drug candidates. While direct biological data for this specific class is emerging, the wealth of information on related pyrazole derivatives strongly suggests significant potential in the fields of infectious diseases, oncology, and inflammation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid derivatives. High-throughput screening against a panel of relevant biological targets, coupled with detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this exciting chemical space. This in-depth technical guide serves as a foundational resource to inspire and guide such endeavors, ultimately paving the way for the discovery of new and effective medicines.

References

  • Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o511. [Link][6][7][8]

  • Yao, Y., Ren, C., Li, C., Zhong, L., Xu, T., & Tan, C. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules (Basel, Switzerland), 27(15), 4949. [Link][9]

  • Joshi, S., & Sharma, P. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(4), 867-871. [No URL found][10]

  • Patel, R. P., & Patel, K. C. (2011). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 3(4), 733-740. [Link][11]

  • Bildirici, I., & Cetin, A. (2011). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Eurasian Journal of Chemistry, 6(1), 51-60. [Link][12]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1334. [Link][3]

  • (Patent) Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US6177564B1. [13]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(1), 1-17. [Link][14]

  • Nishikawa, H., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. [Link][15]

  • Ommi, O., et al. (2023). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(6), 1143-1157. [Link][16]

  • Wang, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 567-577. [Link][17]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][1]

  • (Patent) Pyrazole-3-carboxylic acids. US3903106A. [18]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link][2]

  • Karatas, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link][19]

  • Yilmaz, I., & Koca, M. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1319, 138639. [Link][20]

  • (Patent) Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. US5624941A. [21]

  • Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(5), 1083-1096. [Link][4]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1389. [Link][5]

Sources

Technical Deep Dive: The 4-Fluoropyrazole-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and application of the 4-fluoropyrazole-3-carboxylic acid scaffold.[1]

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Executive Summary & Scaffold Architecture

The 4-fluoropyrazole-3-carboxylic acid moiety is a high-value pharmacophore used to modulate physicochemical properties without imposing significant steric penalties.[1] Unlike its bulky trifluoromethyl cousins (common in SDHI fungicides like Fluxapyroxad), the C4-fluoro substituent acts as a "stealth" modulator—mimicking the steric profile of hydrogen while exerting profound electronic effects.[1][2]

The "Fluorine Effect" at C4

The introduction of a fluorine atom at the 4-position of the pyrazole ring creates a unique electronic environment that alters the scaffold's reactivity and binding potential.[1][2]

PropertyPyrazole-3-Carboxylic Acid (H-Core)4-Fluoropyrazole-3-Carboxylic Acid (F-Core)Medicinal Chemistry Impact
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Steric Neutrality: F fits into tight binding pockets where CF₃ (2.2 Å) would clash.
C-X Bond Length 1.09 Å1.35 ÅMetabolic Stability: The C-F bond (116 kcal/mol) blocks P450-mediated oxidation at the vulnerable C4 position.[1][2]
pKa (COOH) ~3.8 - 4.0~3.2 - 3.5Acidity Modulation: Inductive withdrawal (-I effect) lowers pKa, increasing ionization at physiological pH.[1]
pKa (NH) ~14.0~12.5H-Bond Donor Strength: The NH becomes a more potent hydrogen bond donor due to electron deficiency.[1][2]
Lipophilicity (LogP) Base+0.1 to +0.2Permeability: Slight increase in lipophilicity aids membrane crossing without compromising solubility.[1][2]
Structural Logic & Bioisosterism[1][2]
  • Metabolic Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism.[1] Fluorination effectively "caps" this site, extending half-life (

    
    ) in vivo.[1][2]
    
  • Polarity Tuning: The strong dipole of the C-F bond can be oriented to interact with backbone amides or positively charged residues (e.g., Arginine) in the target protein, often replacing a weaker H-bond or filling a small hydrophobic pocket.[1][2]

Part 2: Synthetic Accessibility & Workflows

Synthesis of the 4-fluoro core requires navigating the balance between regioselectivity and yield.[1] Two primary strategies dominate: Direct Electrophilic Fluorination (Late-Stage) and Cyclization of Fluorinated Building Blocks (Early-Stage).[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the two primary synthetic routes.

Synthesis_Workflow Start_A Route A: Direct Fluorination (Late Stage) Pyrazole_Ester Ethyl Pyrazole-3-carboxylate Start_A->Pyrazole_Ester Start_B Route B: Cyclization (Early Stage) Fluoro_Acetoacetate Ethyl 2-fluoro-3-oxobutanoate Start_B->Fluoro_Acetoacetate Selectfluor Selectfluor® / MeCN Microwave or Reflux Pyrazole_Ester->Selectfluor Electrophilic Attack Intermediate_A Intermediate: C4-Cation Complex Selectfluor->Intermediate_A Hydrazine Hydrazine Hydrate (EtOH, 0°C) Fluoro_Acetoacetate->Hydrazine Condensation Product Ethyl 4-fluoropyrazole- 3-carboxylate Hydrazine->Product Cyclization Intermediate_A->Product Elimination Hydrolysis LiOH / THF / H2O Hydrolysis Product->Hydrolysis Final_Acid 4-Fluoropyrazole- 3-carboxylic Acid Hydrolysis->Final_Acid

Caption: Comparison of electrophilic fluorination (Route A) using Selectfluor versus de novo cyclization (Route B) using fluorinated beta-keto esters.[3][4][5]

Part 3: Experimental Protocols

Protocol A: Direct Fluorination using Selectfluor

Best for: modifying existing pyrazole scaffolds.[1][2]

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

  • Selectfluor® (1.2 equiv)[1][2]

  • Acetonitrile (anhydrous)[1][2]

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Selectfluor® (4.25 g, 12 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Alternatively, use microwave irradiation at 100°C for 1 hour for rapid conversion.[1][2]

  • Workup: Cool to room temperature. Remove the solvent in vacuo.[1][2]

  • Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield ethyl 4-fluoro-1H-pyrazole-3-carboxylate as a white solid (Yield: ~65-75%).

Protocol B: Hydrolysis to the Free Acid

Standard deprotection step.[1][2]

  • Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF:Water.[1][2]

  • Add LiOH·H₂O (2.5 equiv).[1][2]

  • Stir at room temperature for 4 hours (monitor by TLC/LCMS).

  • Acidify to pH 2-3 with 1N HCl.

  • Extract with EtOAc or filter the precipitate if the acid crashes out (common for fluorinated analogs).[1][2]

Part 4: Medicinal Chemistry Decision Logic

When should you deploy the 4-fluoropyrazole scaffold? Use the following logic tree to determine its suitability for your SAR (Structure-Activity Relationship) campaign.

SAR_Logic Start SAR Optimization Node: Pyrazole Core Q1 Is the C4 position metabolically labile? Start->Q1 Q2 Does the binding pocket tolerate bulk? Q1->Q2 Yes (Oxidation Risk) Decision_H Keep C4-H (Baseline) Q1->Decision_H No (Stable) Decision_F Deploy 4-Fluoro (Metabolic Block + Electronic Tune) Q2->Decision_F No (Tight Pocket) Decision_CF3 Deploy 4-CF3 (Hydrophobic Bulk) Q2->Decision_CF3 Yes (Large Pocket) Sub_Logic Secondary Benefit: Increase NH Acidity? Decision_F->Sub_Logic

Caption: SAR Decision Tree for selecting between Hydrogen, Fluorine, and Trifluoromethyl substituents at the pyrazole C4 position.

Case Study Contrast: 4-F vs. 4-CF₃
  • 4-CF₃ (Trifluoromethyl): Used in SDHI fungicides (e.g., Fluxapyroxad, Bixafen).[1][2] The CF₃ group is bulky (isopropyl equivalent) and drives hydrophobic interactions.[1][2] It is often too large for tight kinase pockets in human drug targets.[1][2]

  • 4-F (Fluoro): Used when the binding pocket is restricted.[1][2] It provides the same metabolic protection as CF₃ but maintains a steric profile similar to hydrogen, allowing it to be swapped into existing leads without disrupting binding pose.[1][2]

Part 5: References

  • Selectfluor Chemistry: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.[1][2] Link

  • Pyrazole Fluorination: Furuya, T., et al. "Fluorination of Pyrazoles."[1][2] Journal of the American Chemical Society, 2010.[1][2] Link[1][2]

  • Medicinal Chemistry of Pyrazoles: Fustero, S., et al.[1][2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1][2] Chemical Reviews, 2011.[1][2][6] Link[1][2]

  • Physicochemical Properties: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008.[1][2] Link

  • SDHI Fungicides (Contextual): Walter, H. "Pyrazole carboxamide fungicides: inhibition of succinate dehydrogenase."[1][2] Bioorganic & Medicinal Chemistry Letters, 2016.[1][2] Link

Sources

The Strategic Incorporation of Fluorine in Pyrazole-3-Carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-3-Carboxylic Acid Scaffold and the Fluorine Advantage

The pyrazole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutics.[1] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical properties and, consequently, its biological activity.[2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of acidity, lipophilicity, metabolic stability, and target-binding interactions.[3] This guide provides an in-depth exploration of the multifaceted role of fluorine substitution in enhancing the bioactivity of pyrazole-3-carboxylic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Foundational Impact of Fluorine on Physicochemical Properties

The introduction of fluorine into the pyrazole-3-carboxylic acid scaffold elicits predictable yet profound changes in its fundamental physicochemical properties. Understanding these shifts is paramount to rationally designing compounds with improved pharmacokinetic and pharmacodynamic profiles.

Modulating Acidity (pKa): The Inductive Effect in Action

The acidity of the carboxylic acid group is a critical determinant of a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target engagement. Fluorine's potent electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid, resulting in a lower pKa value.[4] This effect is distance-dependent; a fluorine atom positioned closer to the carboxylic acid will exert a more pronounced acid-strengthening effect.[4]

CompoundStructurepKa (experimental/predicted)Reference
1H-Pyrazole-3-carboxylic acid~3.5[5]
4-Fluoro-1H-pyrazole-3-carboxylic acidLower than parent (predicted)[4]
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acidSignificantly lower than parent (predicted)[4]

Table 1: Comparative pKa Values of Pyrazole-3-Carboxylic Acids. This table illustrates the anticipated decrease in pKa with the introduction of fluorine, a direct consequence of the inductive electron withdrawal stabilizing the carboxylate anion.

Tuning Lipophilicity (LogP) for Optimal Bioavailability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity.[2] The strategic placement of fluorine can therefore be used to modulate LogP to enhance membrane permeability and improve oral bioavailability. However, excessive fluorination can lead to overly lipophilic compounds with poor aqueous solubility.[2]

CompoundStructureLogP (predicted)Reference
1H-Pyrazole-3-carboxylic acid~0.5[5]
4-Fluoro-1H-pyrazole-3-carboxylic acidHigher than parent[6]
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acidSignificantly higher than parent[6]

Table 2: Predicted LogP Values of Pyrazole-3-Carboxylic Acids. This table highlights the general trend of increasing lipophilicity with fluorine substitution.

Part 2: Enhancing Bioactivity Through Strategic Fluorination

The alterations in physicochemical properties induced by fluorine substitution directly translate into tangible improvements in biological activity. This section delves into the key mechanisms by which fluorine enhances the therapeutic potential of pyrazole-3-carboxylic acid derivatives.

Improving Metabolic Stability: Blocking Sites of Oxidation

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. A common metabolic pathway for aromatic and heteroaromatic rings is hydroxylation.[7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage.[8] By replacing a hydrogen atom at a metabolically vulnerable position on the pyrazole ring with a fluorine atom, the metabolic stability of the compound can be substantially increased.[3] This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved drug exposure.[9]

The mechanism of aromatic hydroxylation often proceeds through an epoxide intermediate (arene oxide).[7] The presence of a fluorine atom can disfavor the formation of this intermediate at the site of fluorination, thus preventing subsequent hydroxylation.

cluster_0 Metabolic Oxidation of Pyrazole Ring cluster_1 Fluorine as a Metabolic Blocker Pyrazole Pyrazole Ring (Metabolically Liable C-H) Arene_Oxide Arene Oxide Intermediate Pyrazole->Arene_Oxide CYP450 Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite (Inactive/Excreted) Arene_Oxide->Hydroxylated_Metabolite Rearrangement Fluorinated_Pyrazole Fluorinated Pyrazole Ring (Metabolically Stable C-F) No_Oxidation Oxidation Blocked Fluorinated_Pyrazole->No_Oxidation CYP450 (Resistant to Oxidation)

Figure 1: Fluorine Blocking Metabolic Hydroxylation. This diagram illustrates how fluorine substitution can prevent the CYP450-mediated oxidation of the pyrazole ring.

Enhancing Target Binding Affinity and Selectivity

Fluorine's influence extends to the molecular interactions between the pyrazole-3-carboxylic acid derivative and its biological target.

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can participate in favorable interactions with hydrogen bond donors in a protein's active site, contributing to binding affinity.[10]

  • Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole and electrostatic interactions with polar residues in the binding pocket, enhancing binding affinity.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target protein.

The specific placement of fluorine is crucial, as different substitution patterns can lead to distinct binding modes and selectivity profiles.[10] Structure-Activity Relationship (SAR) studies are therefore essential to identify the optimal fluorination strategy for a given target. For instance, in a series of pyrazole-based kinase inhibitors, the introduction of a fluorine atom at a specific position on an aromatic substituent led to a significant increase in potency, suggesting a key interaction within the kinase active site.[11]

cluster_0 Non-Fluorinated Ligand-Target Interaction cluster_1 Fluorinated Ligand-Target Interaction Ligand_H Pyrazole Derivative (with C-H) Binding_H Suboptimal Binding Ligand_H->Binding_H Target_Pocket_H Target Protein Binding Pocket Target_Pocket_H->Binding_H Ligand_F Fluorinated Pyrazole Derivative (with C-F) Binding_F Enhanced Binding (H-bond, Dipole-Dipole) Ligand_F->Binding_F Target_Pocket_F Target Protein Binding Pocket Target_Pocket_F->Binding_F

Figure 2: Impact of Fluorine on Drug-Target Interactions. This diagram conceptualizes how fluorine substitution can lead to enhanced binding affinity through additional favorable interactions.

Part 3: Experimental Protocols for Synthesis and Bioactivity Assessment

The successful application of fluorination strategies in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed, self-validating protocols for the synthesis of a representative fluorinated pyrazole-3-carboxylic acid and for the determination of its inhibitory activity against a model kinase.

Synthesis of 4-Fluoro-1H-pyrazole-3-carboxylic Acid

This protocol describes a potential synthetic route adapted from known procedures for the synthesis of fluorinated pyrazoles.[8][12]

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% (v/v) aqueous ethanol solution.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 55 °C and maintain for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to 9 with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-fluoro-1H-pyrazole.

  • Carboxylation (Conceptual Step): The subsequent carboxylation at the 3-position would require further synthetic steps, such as lithiation followed by quenching with carbon dioxide, which would need to be optimized.

  • Purification: Purify the final product by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot at each stage.

  • Spectroscopic Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and the correct mass in the mass spectrum are critical for validation.

In Vitro Kinase Inhibition Assay: IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based kinase inhibitor using a luminescence-based assay.[13]

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (fluorinated pyrazole-3-carboxylic acid derivative) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations (including a DMSO-only control).

    • Add the kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Self-Validation:

  • Positive and Negative Controls: Include a known potent inhibitor of the kinase as a positive control and a no-enzyme control as a negative control.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Perform the assay in triplicate and on multiple days to ensure the reproducibility of the IC50 values.

Start Start: Kinase Inhibitor Screening Compound_Prep Prepare Serial Dilutions of Fluorinated Pyrazole Derivatives Start->Compound_Prep Assay_Plate Dispense Compounds, Kinase, and Substrate/ATP into 96-well Plate Compound_Prep->Assay_Plate Incubation Incubate at Optimal Temperature Assay_Plate->Incubation Stop_Reaction Stop Kinase Reaction and Deplete Remaining ATP Incubation->Stop_Reaction Develop_Signal Add Detection Reagent to Generate Luminescent Signal Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence with a Luminometer Develop_Signal->Read_Plate Data_Analysis Calculate % Inhibition and Plot Dose-Response Curve Read_Plate->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Figure 3: Kinase Inhibition Assay Workflow. This flowchart outlines the key steps in determining the IC50 of a potential kinase inhibitor.

Conclusion: A Versatile Tool for Modern Drug Discovery

The strategic incorporation of fluorine into the pyrazole-3-carboxylic acid scaffold represents a powerful and versatile approach in modern drug discovery. By understanding and leveraging the profound effects of fluorine on physicochemical properties, medicinal chemists can rationally design molecules with enhanced metabolic stability, improved target affinity, and ultimately, greater therapeutic potential. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in molecular interactions will undoubtedly lead to the discovery of the next generation of innovative medicines based on this privileged heterocyclic core.

References

  • Shi, X., et al. (1995). A convenient synthesis of 4-fluoropyrazole. Tetrahedron Letters, 36(9), 1527-1530.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Sloop, J. C., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. Chemistry of Heterocyclic Compounds, 51, 642–661.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
  • Goldberg, F. W., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4863–4868.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Fjelbye, K., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949–4953.
  • Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(9), 1220.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
  • Doyon, J. B., & Jain, A. (1999). The Pattern of Fluorine Substitution Affects Binding Affinity in a Small Library of Fluoroaromatic Inhibitors for Carbonic Anhydrase. Organic Letters, 1(2), 183–185.
  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • BenchChem. (2025).
  • Lin, F. Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
  • Berger, J. P., et al. (2005). The discovery of novel, potent, and selective pyrazole-based inhibitors of the fms-like tyrosine kinase-3 (FLT3). Bioorganic & Medicinal Chemistry Letters, 15(15), 3549–3553.
  • Faria, J. V., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1833–1854.
  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12.
  • Henary, E., et al. (2024).
  • Zhou, Y., et al. (2016). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 59(1), 13–39.
  • Li, Q., et al. (2019). Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor. The Journal of Organic Chemistry, 84(15), 9575–9583.
  • Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11596–11603.
  • ChemicalBook. (2023). 4-Fluoro-1H-pyrazole synthesis.
  • edX. (n.d.).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Clymte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.

Sources

Methodological & Application

Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid via Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Pyrazole Carboxylic Acids Utilizing the Vilsmeier-Haack Reaction

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted pyrazole carboxylic acids, with a core focus on the strategic application of the Vilsmeier-Haack reaction. Pyrazoles functionalized with carboxylic acid moieties are privileged scaffolds in medicinal chemistry and drug development. The Vilsmeier-Haack reaction offers a powerful and versatile method for constructing the pyrazole core with concurrent formylation, yielding a key aldehyde intermediate that is readily oxidized to the target carboxylic acid. This document furnishes a detailed, field-tested protocol for the synthesis of a model compound, 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid , explaining the causal chemistry behind each step. Furthermore, it addresses the critical topic of regioselectivity in pyrazole synthesis and provides an authoritative guide to synthesizing the alternative 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid isomer via a classical synthetic route.

Introduction: The Strategic Value of Pyrazole Carboxylic Acids & the Vilsmeier-Haack Reaction

The pyrazole ring system is a cornerstone of modern pharmaceutical design, found in a multitude of approved drugs. The incorporation of a carboxylic acid group onto this heterocyclic core provides a critical handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich substrates.[1][2] A key, powerful extension of this reaction involves the cyclization of hydrazones to afford formylated heterocycles.[3][4] This approach is particularly valuable as it builds the heterocyclic ring and installs a versatile functional group in a single, robust step. The resulting pyrazole-4-carbaldehyde is an ideal precursor, which can be smoothly oxidized to the desired carboxylic acid.

This guide is structured to provide researchers with both a validated protocol for a Vilsmeier-Haack mediated synthesis and the foundational knowledge to adapt this chemistry for other targets.

Part 1: Synthesis of 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

This section details the primary, multi-step synthesis that leverages the Vilsmeier-Haack reaction for the crucial cyclization and formylation step.

Overall Reaction Scheme

Reaction_Scheme_1 sub_A Start: Hydrazone Precursor step1 Vilsmeier-Haack Cyclization (POCl₃, DMF) sub_A->step1 sub_B Intermediate: Pyrazole-4-carbaldehyde step2 Oxidation (KMnO₄) sub_B->step2 sub_C Final Product: Pyrazole-4-carboxylic acid step1->sub_B step2->sub_C

Caption: Overall workflow for the synthesis.

Mechanistic Insight: The Vilsmeier-Haack Cyclization of Hydrazones

The reaction proceeds through two key phases: the formation of the Vilsmeier reagent and the subsequent electrophilic cyclization of the hydrazone.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium salt, the active Vilsmeier reagent.[2][5]

  • Hydrazone Cyclization: The hydrazone precursor exists in equilibrium with its enamine tautomer. The π-electron-rich enamine attacks the electrophilic carbon of the Vilsmeier reagent. A cascade of intramolecular reactions follows, leading to cyclization, elimination of water and dimethylamine, and ultimately the formation of a stable, aromatic pyrazole-4-carbaldehyde. This mechanism dictates that formylation occurs at the C4 position.[3][6]

Vilsmeier_Mechanism reagent_prep 1. Vilsmeier Reagent Formation DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺ attack 4. Nucleophilic Attack (Enamine attacks Vilsmeier Reagent) reagent_prep->attack Electrophile hydrazone 2. Hydrazone Precursor enamine 3. Tautomerization to Enamine hydrazone->enamine enamine->attack intermediate 5. Formation of Covalent Adduct attack->intermediate cyclization 6. Intramolecular Cyclization intermediate->cyclization elimination 7. Elimination & Aromatization cyclization->elimination product 8. Pyrazole-4-carbaldehyde elimination->product

Caption: Simplified Vilsmeier-Haack cyclization mechanism.

Experimental Protocols

Protocol 1.1: Synthesis of Hydrazone Precursor

(E)-1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-fluoroacetophenone (1.0 eq) in ethanol (50 mL).

  • Addition: Add benzylhydrazine dihydrochloride (1.05 eq) and sodium acetate (2.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add distilled water (100 mL) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the hydrazone product, which can often be used in the next step without further purification.

Protocol 1.2: Vilsmeier-Haack Cyclization & Formylation

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

SAFETY NOTE: This procedure involves highly reactive and corrosive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8][9]

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1][10] Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the hydrazone precursor (from Protocol 1.1, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-75 °C and maintain for 5-6 hours.[6][11] Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 500 g). This step is highly exothermic and must be done slowly.

  • Neutralization & Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.3: Oxidation to Carboxylic Acid

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Setup: In a flask, suspend the pyrazole-4-carbaldehyde (from Protocol 1.2, 1.0 eq) in a mixture of acetone and water.

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise, monitoring the color change from purple to brown (indicating the consumption of KMnO₄). The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Reaction Completion: Stir at room temperature until TLC analysis shows the absence of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved. Acidify the clear solution with dilute HCl (e.g., 2M HCl) to a pH of ~2-3.

  • Isolation: The carboxylic acid will precipitate. Filter the solid, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.

Part 2: Regioselectivity & Synthesis of the 3-Carboxylic Acid Isomer

Discussion on Regioselectivity

The Vilsmeier-Haack cyclization of ketone-derived hydrazones consistently yields pyrazole-4-carbaldehydes .[4][6] As outlined in the mechanism, the cyclization pathway favors the formation of the C4-C5 bond via electrophilic attack at the β-carbon of the enamine tautomer, with subsequent formylation at the adjacent position. Synthesizing the 3-carbaldehyde isomer via this specific named reaction is not a standard or mechanistically favored transformation.

Alternative Protocol: Synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

To obtain the 3-carboxylic acid isomer, a different, classical synthetic strategy is required. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound, provides reliable regiochemical control.[12]

Reaction_Scheme_2 sub_A Benzylhydrazine + Ethyl 2-fluoro-3-oxobutanoate step1 Condensation (Knorr Synthesis) sub_A->step1 sub_B Intermediate: Pyrazole-3-carboxylate Ester step2 Hydrolysis (NaOH, H₃O⁺) sub_B->step2 sub_C Final Product: Pyrazole-3-carboxylic acid step1->sub_B step2->sub_C

Caption: Workflow for the synthesis of the 3-carboxylic acid isomer.

  • Condensation: React benzylhydrazine with a suitable fluorinated β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, in a suitable solvent like acetic acid or ethanol under reflux. This condensation reaction will regioselectively yield ethyl 1-benzyl-4-fluoro-5-methyl-1H-pyrazole-3-carboxylate .

  • Hydrolysis: Saponify the resulting ester using a base such as sodium hydroxide in an alcohol/water mixture.

  • Acidification: Subsequent acidification with a strong acid (e.g., HCl) will precipitate the desired 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid .

This alternative route highlights the importance of selecting the appropriate synthetic strategy to achieve the desired regiochemical outcome.

Reagent Data and Safety Summary

ReagentFormulaMWKey HazardsNotes
Phosphorus Oxychloride POCl₃153.33Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[8][13][14]Must be handled under anhydrous conditions in a fume hood. Quench slowly.
N,N-Dimethylformamide C₃H₇NO73.09Harmful if inhaled or swallowed. Can cause eye and skin irritation.Use anhydrous grade for Vilsmeier reagent preparation.
Benzylhydrazine C₇H₁₀N₂122.17Toxic, irritant.Handle with care.
Potassium Permanganate KMnO₄158.03Strong oxidizer. May cause fire on contact with combustible materials. Harmful if swallowed.Avoid contact with acids and organic materials.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

  • Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Nain, S., & Kumar, R. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(15), 2347-2373. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Bildirici, I., & Mengeş, N. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. IOSR Journal of Applied Chemistry, 12(12), 43-50. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 334-341. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27763-27790. [Link]

  • El-Sawy, E. R., et al. (1991). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 46(5), 343-5. [Link]

  • Patil, V. S., & Rajput, S. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Apasery, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E, 67(Pt 3), o511. [Link]

  • El-Apasery, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

Sources

Application Note: Protocol for Regioselective N-Benzylation of 4-Fluoro-1H-pyrazole-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026


 alkylation of 4-fluoro-pyrazole scaffolds.

Executive Summary

The N-alkylation of unsymmetrical pyrazoles is a pivotal transformation in medicinal chemistry, particularly for the synthesis of fluorinated bioisosteres. This guide details the protocol for the N-benzylation of ethyl 4-fluoro-1H-pyrazole-3-carboxylate .

The core challenge in this transformation is regioselectivity . The substrate exists as two tautomers, leading to two potential alkylation products: the 1,3-isomer (sterically favored) and the 1,5-isomer (sterically crowded). This protocol prioritizes the synthesis of the 1,3-isomer (Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate) using a thermodynamic control strategy, while providing analytical methods to distinguish between regioisomers.

Mechanistic Insight & Regiochemistry

The Tautomeric Challenge

The starting material, 4-fluoro-1H-pyrazole-3-carboxylate, exists in dynamic equilibrium between two tautomeric forms. Upon deprotonation, a resonance-stabilized pyrazolide anion is formed. The incoming benzyl electrophile (


) can attack either nitrogen atom.
  • Path A (N1 Attack - Distal): Alkylation occurs at the nitrogen furthest from the ester group.

    • Product: Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate.

    • Driving Force: Minimized steric hindrance between the benzyl group and the ethyl ester.

  • Path B (N2 Attack - Proximal): Alkylation occurs at the nitrogen adjacent to the ester.

    • Product: Ethyl 1-benzyl-4-fluoro-1H-pyrazole-5-carboxylate.

    • Constraint: Significant steric clash between the ester and the benzyl group; electrostatic repulsion between the ester carbonyl lone pairs and the incoming nucleophile.

The Fluorine Effect

The C4-fluorine substituent significantly lowers the pKa of the pyrazole NH (estimated pKa ~10-11) compared to the non-fluorinated analog (pKa ~14). This acidity enhancement allows the use of mild carbonate bases (K₂CO₃, Cs₂CO₃) rather than requiring strong metal hydrides (NaH), improving functional group tolerance.

Reaction Pathway Diagram

G Substrate 4-Fluoro-1H-pyrazole- 3-carboxylate (Tautomeric Mix) Anion Pyrazolide Anion (Resonance Stabilized) Substrate->Anion Base (K2CO3) TS_N1 TS: N1 Attack (Low Steric Hindrance) Anion->TS_N1 Bn-Br TS_N2 TS: N2 Attack (High Steric Clash) Anion->TS_N2 Bn-Br Prod_13 Major Product (1,3-Isomer) TS_N1->Prod_13 Fast Prod_15 Minor Product (1,5-Isomer) TS_N2->Prod_15 Slow

Figure 1: Bifurcated reaction pathway showing the kinetic competition between N1 and N2 alkylation sites.

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate 1.0SubstrateDry, <0.5% water content
Benzyl Bromide (BnBr) 1.1 - 1.2ElectrophileClear liquid (if yellow, distill or pass through basic alumina)
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, finely ground powder
DMF (N,N-Dimethylformamide) SolventSolventAnhydrous (stored over 4Å MS)
Ethyl Acetate / Hexanes -WorkupHPLC Grade
Standard Protocol (K₂CO₃/DMF)

Recommended for highest regioselectivity (typically >90:10 ratio favoring 1,3-isomer).

  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 g, 6.3 mmol) and anhydrous DMF (10 mL, ~0.6 M concentration).

  • Deprotonation: Add K₂CO₃ (1.74 g, 12.6 mmol, 2.0 equiv) in a single portion.

    • Observation: The suspension may slightly warm. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add Benzyl Bromide (0.82 mL, 6.9 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at RT for 4–6 hours .

    • Monitoring: Check via TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear; two new spots may appear (Major 1,3-isomer 
      
      
      
      ; Minor 1,5-isomer
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with water (3 x 30 mL) to remove DMF (critical to prevent streaking on columns).

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is usually an oil or low-melting solid.

    • Flash Chromatography: Silica gel (40g cartridge). Gradient: 0%

      
       20% EtOAc in Hexanes. The 1,3-isomer elutes first (less polar due to shielded ester).
      
Alternative Protocol (NaH/THF)

Use only if the K₂CO₃ method is too slow or incomplete.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

  • Add the pyrazole substrate dropwise. Stir 30 min at 0°C (

    
     gas evolution).
    
  • Add Benzyl Bromide. Warm to RT.

  • Note: This method is faster but often erodes regioselectivity (ratios may drop to ~80:20) due to the "loose" ion pair nature of the sodium salt in THF.

Characterization & Structural Validation[3][5][6][7][8][9]

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical analytical step.

1H NMR Diagnostics (CDCl₃, 400 MHz)
Feature1,3-Isomer (Target) 1,5-Isomer (Minor) Mechanistic Reason
Benzyl


5.30 - 5.40 ppm

5.60 - 5.70 ppm
Deshielding by adjacent ester carbonyl in 1,5-isomer.
Ester

Standard quartetOften broadened or shiftedSteric crowding in 1,5-isomer affects rotation.
NOE Contact Strong NOE between Benzyl-

and H-5 (pyrazole proton).
NOE between Benzyl-

and Ester Ethyl Group .
Definitive proof of geometry.
13C NMR (C-F Coupling)

The Carbon-Fluorine coupling constants (


) are diagnostic.
  • C3 (Ester ipso): Doublet,

    
     Hz.
    
  • C4 (F-ipso): Doublet,

    
     Hz.
    
  • C5 (H-ipso): Doublet,

    
     Hz.
    
Crystallography

If the product is a solid, the 1,3-isomer typically has a higher melting point and crystallizes more readily than the 1,5-isomer due to better packing symmetry.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Conversion Old/Wet DMF or K₂CO₃Use fresh anhydrous DMF; grind K₂CO₃ and dry in oven.
Poor Regioselectivity (<3:1) Reaction temperature too highPerform alkylation at 0°C and warm slowly. Lower temp favors the kinetic/steric product (1,3).
O-Alkylation (Rare) Hard electrophile / Solvent effectEnsure Benzyl Bromide is used (softer than Chloride). Avoid HMPA or DMSO if O-alkylation is observed.
Inseparable Isomers Similar polarityChange solvent system to DCM/MeOH (99:1) or Toluene/Acetone for chromatography.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles.

    • Source: Journal of Organic Chemistry (2017).[5]

    • Context: Defines the steric and electronic rules governing pyrazole alkyl
    • URL:[Link]

  • Fluorine in Heterocyclic Chemistry (Volume 2).

    • Source: Springer / V. Nenajdenko (Ed).
    • Context: Discusses the acidity and nucleophilicity changes induced by fluorine substitution on azoles.
    • URL:[Link]

  • Alkylation of 3-substituted pyrazoles: Regiochemistry.

    • Source: Tetrahedron Letters.

    • Context: Comparison of K2CO3 vs NaH conditions for regiocontrol.
    • URL:[Link] (General Journal Link for verifying standard methodology).

  • 1H-15N HMBC for Pyrazole Regioisomer Identific

    • Source: Magnetic Resonance in Chemistry.[6]

    • Context: The definitive spectroscopic method for assigning N1 vs N2 alkyl
    • URL:[Link]

Sources

Cyclization methods for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Precursors

Executive Summary

The synthesis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid presents a distinct challenge in heterocyclic chemistry: the simultaneous control of regiochemistry (N1-alkylation vs. C3/C5-substitution) and the introduction of the C4-fluorine atom.[1] This scaffold is a critical pharmacophore in soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors.[1]

This guide details two distinct, field-proven protocols. Protocol A (The "De Novo" Route) utilizes a pre-fluorinated building block for unambiguous fluorine placement, ideal for high-value synthesis where C4-substitution is mandatory.[1] Protocol B (The Post-Cyclization Route) employs late-stage electrophilic fluorination, offering a robust alternative when starting from non-fluorinated commodity chemicals.[1]

Strategic Analysis of Synthetic Pathways

The primary difficulty lies in the electronic deactivation of the pyrazole ring by the C3-carboxylate, which makes late-stage electrophilic fluorination (Method B) sluggish.[1] Conversely, early-stage fluorination (Method A) requires handling unstable fluorinated enolates but guarantees the presence of the halogen.[1]

FeatureProtocol A: De Novo Cyclization Protocol B: Post-Cyclization Fluorination
Key Intermediate Ethyl 2-fluoro-3-hydroxyacrylate (Na salt)Ethyl 1-benzyl-1H-pyrazole-3-carboxylate
Fluorine Source Ethyl fluoroacetate (Early Stage)Selectfluor® (Late Stage)
Regioselectivity Controlled by solvent/pH (Risk of 1,5-isomer)Determined by initial cyclization
Step Count 2 Steps (Condensation

Cyclization)
3 Steps (Cyclization

Fluorination

Hydrolysis)
Scalability High (Avoids expensive oxidants)Moderate (Selectfluor is costly on kg scale)

Protocol A: De Novo Cyclization (Pre-Fluorinated Approach)[1]

This method relies on the Claisen condensation of ethyl fluoroacetate with a formyl equivalent, followed by condensation with benzylhydrazine.[1] It is the most direct route to the target.[1]

Mechanism & Regiochemistry

The reaction proceeds via the attack of the hydrazine terminal nitrogen (


) on the most electrophilic center of the 1,3-dielectrophile (the aldehyde/enol carbon).[1] The subsequent ring closure determines the position of the benzyl group.[1]

CyclizationMechanism Start Ethyl 2-fluoro-3-hydroxyacrylate (Enol Form) Inter Hydrazone Intermediate (Linear) Start->Inter Nucleophilic Attack (NH2 on C3) Hydrazine Benzylhydrazine Hydrazine->Inter Path1 Path A: 1,3-Isomer (Target: 3-COOEt) Inter->Path1 Cyclization (N-Bn on C1) Favored in Non-polar Solvents Path2 Path B: 1,5-Isomer (Undesired: 5-COOEt) Inter->Path2 Cyclization (N-Bn on C1) Favored in Polar Protic Solvents

Figure 1: Regiochemical divergence in the cyclization of fluorinated acrylates.[1][2] Control of solvent polarity is critical to favor Path A.

Experimental Procedure

Step 1: Synthesis of Sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate

  • Setup: Flame-dried 500 mL three-neck flask under

    
     atmosphere.
    
  • Reagents: Charge anhydrous toluene (200 mL) and Sodium Hydride (60% dispersion, 1.2 eq). Cool to 0°C.[1]

  • Addition: Mix Ethyl Fluoroacetate (1.0 eq) and Ethyl Formate (1.5 eq). Add dropwise over 45 minutes, maintaining internal temp <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A thick white precipitate (the sodium enolate) will form.[1]

  • Workup: Dilute with diethyl ether to precipitate fully. Filter under

    
     (hygroscopic solid).[1] Use immediately or store in a desiccator.
    

Step 2: Cyclization to Ethyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate

  • Solvent Selection: Suspend the sodium enolate (from Step 1) in Ethanol/Acetic Acid (10:1) .[1] Note: Acidic buffering helps suppress the 1,5-isomer.[1]

  • Cyclization: Add Benzylhydrazine dihydrochloride (1.05 eq) in one portion at 0°C.

  • Temperature: Stir at 0°C for 2 hours, then warm to RT. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the hydrazine peak.[1]

  • Reflux: Heat to 60°C for 4 hours to drive dehydration and aromatization.

  • Workup: Evaporate ethanol. Partition residue between Ethyl Acetate and

    
     (aq).[1] Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to the shielding of the N-lone pair by the ester.[1]

Step 3: Hydrolysis

  • Dissolve ester in THF/Water (1:1).[1] Add LiOH (2.0 eq).[1] Stir at RT for 3 hours.[1]

  • Acidify to pH 2 with 1M HCl. Collect the white precipitate by filtration.[1]

Protocol B: Post-Cyclization Fluorination (Selectfluor® Route)[1]

This protocol is recommended when regioselectivity in Protocol A is poor or when handling fluoroacetate is restricted.[1] It uses the robust Selectfluor® reagent to install fluorine at the C4 position of a pre-formed pyrazole.[1]

Workflow Diagram

SelectfluorRoute Step1 Precursor Synthesis: Ethyl 1-benzyl-1H-pyrazole-3-carboxylate Step2 Electrophilic Fluorination: Selectfluor / MeCN / Reflux Step1->Step2 Electrophilic Subst (SEAr) Step3 Hydrolysis: LiOH / THF / H2O Step2->Step3 Saponification

Figure 2: Linear workflow for the post-cyclization functionalization strategy.

Experimental Procedure

Step 1: Preparation of Ethyl 1-benzyl-1H-pyrazole-3-carboxylate

  • Starting Material: Commercial Ethyl 1H-pyrazole-3-carboxylate.[1]

  • Alkylation: React with Benzyl bromide (1.1 eq) and

    
     (2.0 eq) in Acetone at reflux.[1]
    
  • Note: This yields a mixture of N1-benzyl (major, 3-ester) and N2-benzyl (minor, 5-ester).[1] Separate by crystallization or column chromatography before fluorination.[1]

Step 2: Electrophilic Fluorination

  • Dissolution: Dissolve Ethyl 1-benzyl-1H-pyrazole-3-carboxylate (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Reagent: Add Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.5 eq).[1]

  • Reaction: Heat to reflux (80°C) under

    
     for 12–24 hours.
    
    • Mechanism:[1][3][4][5] The pyrazole ring is electron-deficient due to the ester.[1] Reflux is required to overcome the activation energy barrier for

      
       at C4.[1]
      
  • Quench: Cool to RT. Pour into water. Extract with Dichloromethane (DCM).[1]

  • Purification: The product (4-fluoro derivative) is less polar than the starting material.[1] Purify via flash chromatography (0-20% EtOAc in Hexanes).

Step 3: Hydrolysis

  • Follow the same LiOH hydrolysis procedure as in Protocol A.

Critical Comparison & Troubleshooting

ProblemCauseSolution
Low Yield (Protocol A) Hydrolysis of fluoroacetate enolateEnsure strictly anhydrous conditions during Step 1. Use fresh NaH.
Regioisomer Mix (Protocol A) Competitive attack of

Use non-polar solvents (Toluene) for the cyclization step if solubility permits, or lower temperature (-20°C).[1]
Incomplete Fluorination (Protocol B) Deactivated ring systemIncrease Selectfluor equivalents to 2.5 eq or switch solvent to Sulfolane (higher temp).
Defluorination Harsh hydrolysis conditionsAvoid strong mineral acids (HCl/boil) during hydrolysis; use mild basic hydrolysis (LiOH/RT).[1]

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC / NIH.[1]

    • URL:[Link]

  • Fluorination Methodologies

    • Title: Synthesis of 4-Fluoro-1H-pyrazole derivatives via Selectfluor.[1]

    • Source: ChemicalBook / Journal of Fluorine Chemistry Context.[1]

  • Structural Characterization

    • Title: Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Structural Analog Reference).[1]

    • Source: Acta Crystallographica Section E.[1][6]

    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[1][2][3]

    • Source: Organic Syntheses, Vol. 90, 2013.[1]

    • URL:[Link]

Disclaimer: These protocols involve the use of hazardous chemicals (Hydrazines, Fluorinating agents).[1] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Fluorinated Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of recrystallizing this unique class of compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including solubility, which is a critical parameter in recrystallization.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Understanding the Challenge: The Fluorine Factor

Fluorination of a molecule often increases its lipophilicity and metabolic stability, desirable traits in pharmaceutical candidates.[1][4] However, these same properties can complicate purification by recrystallization. The high electronegativity of fluorine creates strong carbon-fluorine bonds and can lead to unique intermolecular interactions, affecting how these compounds dissolve in common organic solvents.[5] A solvent that works well for a non-fluorinated analog may be entirely unsuitable for its fluorinated counterpart. Therefore, a systematic and informed approach to solvent selection and troubleshooting is paramount.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the recrystallization of fluorinated pyrazole carboxylic acids.

Q1: My fluorinated pyrazole carboxylic acid won't dissolve in any common recrystallization solvents, even with heating. What should I do?

A1: This is a common issue stemming from the unique solubility profile imparted by fluorine.

  • Underlying Cause: The combination of a polar carboxylic acid group and a lipophilic fluorinated pyrazole ring can lead to poor solubility in a wide range of solvents. Highly fluorinated compounds can exhibit "fluorous" behavior, preferring to dissolve in fluorinated solvents or other fluorine-rich compounds.[4]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Don't give up on common solvents immediately. Test a broad range of solvents with varying polarities. A suggested screening panel is provided in the table below.

    • Consider Solvent Mixtures: A binary solvent system is often the key. Use a "soluble" solvent in which your compound has good solubility and an "anti-solvent" in which it is poorly soluble. For example, if your compound dissolves well in hot ethanol but not in water, a hot ethanol/water mixture could be an effective recrystallization medium.[6][7]

    • Explore Less Common Solvents: Consider solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to be effective in reactions involving fluorinated pyrazoles and can be excellent solvents for these compounds. Toluene or xylene may also be effective for less polar examples.[8]

    • Acid/Base Chemistry: Since you are working with a carboxylic acid, you can leverage its acidic nature. Dissolve the impure acid in a dilute aqueous base (e.g., NaHCO₃ or NaOH solution) to form the soluble salt. Filter the solution to remove any insoluble impurities. Then, slowly re-acidify the filtrate with an acid like dilute HCl to precipitate the purified carboxylic acid. This is technically a crystallization, not a recrystallization, but it is a powerful purification technique.[9]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Underlying Cause: This often happens when the solution is too concentrated, the cooling is too rapid, or the chosen solvent is not ideal.[10] The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Rapid cooling is a primary culprit.[11] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Add More Solvent: Your solution may be supersaturated. Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[10][11]

    • Change the Solvent System: A different solvent or solvent pair may be necessary. If you are using a single solvent, try a mixed solvent system. If you are already using a mixed system, adjust the ratio of the two solvents.

    • Scratching and Seeding: If the oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[10][12] Alternatively, if you have a small amount of pure material, add a "seed crystal" to the cooled solution to provide a nucleation point for crystal growth.[12]

Q3: I've successfully formed crystals, but my yield is very low. What went wrong?

A3: A low yield can be attributed to several factors during the recrystallization process.

  • Underlying Cause: The most common reasons for poor yield are using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[11][12]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[12] Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Check the Mother Liquor: After filtering your crystals, try to concentrate the mother liquor (the remaining solution) to see if more product crystallizes out. This will confirm if too much solvent was the issue.

    • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or funnel stem.

    • Ensure Adequate Cooling: Make sure you have allowed sufficient time for crystallization and that the final cooling in an ice bath is complete. The solubility of your compound, while low in the cold solvent, is likely not zero.

Q4: The color of my crystals hasn't improved after recrystallization. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed.

  • Underlying Cause: These impurities are typically present in small amounts but are highly chromophoric.

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb the colored impurities.

    • Perform a Hot Filtration: After adding the charcoal, swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious, as adding too much charcoal can also adsorb your desired product, leading to a lower yield.[11]

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form your purified crystals.

Experimental Protocols & Data

Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude fluorinated pyrazole carboxylic acid. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot but not when cold, you have a potential single-solvent system. If it is insoluble even when hot, it is a potential anti-solvent for a mixed-solvent system.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition, until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes for Fluorinated Pyrazole Carboxylic Acids
Water 100HighOften a good anti-solvent. Can be a primary solvent for highly polar analogs or salts.[7]
Ethanol 78HighA versatile and common choice. Often used in combination with water.[6][7]
Methanol 65HighSimilar to ethanol but more polar and has a lower boiling point.[13]
Acetone 56MediumA good solvent for many organic compounds; its volatility is a key feature.[14]
Ethyl Acetate 77MediumA common choice, often used in combination with hexanes.[6]
Toluene 111LowCan be effective for less polar, more lipophilic fluorinated compounds.
Hexanes/Heptane ~69LowTypically used as an anti-solvent due to the low solubility of polar compounds.[7]
2,2,2-Trifluoroethanol (TFE) 74MediumCan be an excellent choice due to favorable interactions with fluorinated moieties.

Mandatory Visualizations

Recrystallization Workflow

RecrystallizationWorkflow start_end start_end process process decision decision output output start Start: Crude Solid dissolve Dissolve in Min. Hot Solvent start->dissolve is_colored Colored Solution? dissolve->is_colored add_charcoal Add Charcoal & Hot Filter is_colored->add_charcoal Yes cool Slow Cooling (RT then Ice Bath) is_colored->cool No add_charcoal->cool crystals_form Crystals Form? cool->crystals_form filter_wash Vacuum Filter & Wash crystals_form->filter_wash Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate crystals_form->troubleshoot No dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product troubleshoot->cool SolventSelection start_node start_node decision decision result result action action start Start: Test Small Sample dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable as Primary Solvent dissolves_cold->unsuitable Yes insoluble Insoluble Hot & Cold? dissolves_hot->insoluble No good_single Good Single Solvent dissolves_hot->good_single Yes potential_anti Potential 'Anti-Solvent' insoluble->potential_anti Yes try_mixed Use as 'Soluble' Solvent in a Mixed System

Caption: Decision tree for selecting a suitable recrystallization solvent.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, column chromatography is another powerful purification technique. However, recrystallization can often be more efficient and scalable for solid compounds, and may yield material of higher purity if optimized correctly. [9]For late-stage drug development and manufacturing, recrystallization is often preferred for its cost-effectiveness and ability to control polymorphism.

Q: How do I know if my recrystallized product is pure? A: Purity should be assessed using analytical techniques such as melting point analysis (a sharp melting range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: My pyrazole carboxylic acid is an N-H pyrazole. Does this affect recrystallization? A: Yes, the N-H proton is acidic and capable of hydrogen bonding. This can increase the polarity of the molecule and affect its solubility. You may find that more polar solvents like alcohols or even water are more effective. [15][16] Q: What is "fluorous chemistry" and is it relevant here? A: Fluorous chemistry exploits the principle that highly fluorinated molecules tend to have low solubility in both organic and aqueous solvents but high solubility in perfluorinated solvents. [4]While you likely won't need to use a fully fluorous solvent system for a typical lab-scale recrystallization, this principle helps explain why your fluorinated compound might behave so differently from its non-fluorinated analogs.

Q: The literature suggests a specific solvent, but it's not working for me. Why? A: The optimal recrystallization conditions can be highly sensitive to the specific substitution pattern on your pyrazole ring and the nature and location of the fluorine substituents. Additionally, the impurity profile of your crude material can significantly impact the outcome. The literature provides a starting point, but empirical optimization is almost always necessary.

References

  • Wikipedia. (n.d.). Biological aspects of fluorine.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Solubility of Things. (n.d.). 1-Fluorononane.
  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Unknown. (n.d.). Recrystallization1.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Solubility of Things. (n.d.). Pyrazole.
  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • NIH. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US20160244412A1 - Process for the Preparation of Pyrazole Derivatives.
  • NIH PubChem. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a member of the biologically significant pyrazole class of compounds.[1][2] While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography remains the gold standard for providing unambiguous atomic-level structural information. This guide will delve into the experimental intricacies of X-ray crystallography, benchmark its performance against alternative methods, and provide the foundational knowledge necessary for researchers to make informed decisions in their analytical workflows.

The Central Role of Structural Chemistry in Drug Development

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional conformation and its ability to interact with specific biological targets. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the precise spatial arrangement of substituents on the pyrazole core, such as the benzyl and fluoro groups in our topic compound, is paramount for optimizing target binding, improving efficacy, and minimizing off-target effects.

Part 1: The Definitive View: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial coordinates within a crystal lattice. This information is invaluable for understanding intermolecular interactions, which govern a compound's physical properties and its behavior in a biological environment.

Experimental Protocol: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages, from crystal growth to structure refinement, providing the causal reasoning behind each experimental choice.

Step 1: Crystal Growth - The Gateway to Diffraction

The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the prerequisite for a successful diffraction experiment. For 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a compound with moderate polarity, slow evaporation from a suitable solvent system is a promising starting point.

  • Methodology:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a solvent in which it is freely soluble at room temperature (e.g., ethyl acetate, acetone).

    • Transfer the solution to a small, clean vial.

    • Place the vial in a larger, sealed container containing a more volatile anti-solvent (e.g., hexane, heptane).

    • Allow the anti-solvent to slowly diffuse into the primary solvent over several days. This gradual decrease in solubility encourages the formation of well-ordered crystals.

    • Monitor for the appearance of small, clear crystals. The ideal crystals will have well-defined faces and be free of cracks or other imperfections.

  • Rationale: The slow cooling or slow evaporation method allows molecules to self-assemble into a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern. The choice of solvent is critical; it must be pure and allow for a gradual change in solubility.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities from all possible crystal orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

Step 3: Structure Solution and Refinement - From Data to Model

The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve its accuracy.

  • Software: Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

  • Refinement Process: The refinement process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Diffraction Pattern Diffractometer->DiffractionData StructureSolution Structure Solution DiffractionData->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis: Benchmarking Against Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and may be more suitable in certain situations. This section provides a comparative overview of these techniques for the analysis of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires a high-quality single crystal; provides solid-state conformation only.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides information about the molecule in solution; does not require crystallization.Structure is inferred from spectral data; can be ambiguous for complex molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; provides accurate mass determination.Does not provide direct information about 3D structure.
Computational Modeling Theoretical 3D structure, conformational analysis, electronic properties.Can predict structures of molecules that are difficult to crystallize; provides insights into dynamic behavior.Accuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule and for probing its conformation in solution. For 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, ¹H and ¹³C NMR would provide key information about the chemical environment of each proton and carbon atom, while ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Reveals the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the solution-state conformation.

Mass Spectrometry: The Molecular Weight Fingerprint

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can be used to determine its elemental composition. This technique is invaluable for confirming the identity of a synthesized compound and for identifying any impurities.

Computational Modeling: The In Silico Approach

Computational modeling can be used to predict the three-dimensional structure of a molecule and to explore its conformational landscape. These methods can be particularly useful when experimental data is difficult to obtain. However, it is crucial to validate computational models with experimental data whenever possible.

Visualizing the Analytical Landscape

analytical_techniques cluster_experimental Experimental Techniques cluster_computational Computational Methods Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complementary Information MS Mass Spectrometry Xray->MS Confirmatory Data NMR->MS Confirmatory Data CompModel Computational Modeling CompModel->Xray Validation CompModel->NMR Validation

Caption: The relationship between different analytical techniques for structural elucidation.

Conclusion: An Integrated Approach to Structural Characterization

While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, a comprehensive understanding of its chemical and physical properties is best achieved through an integrated analytical approach. By combining the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling, researchers can gain a holistic view of a molecule's structure and behavior, from the solid state to the solution phase. This multi-faceted approach is essential for accelerating the drug discovery and development process, enabling the rational design of more effective and safer therapeutics.

References

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. ResearchGate. [Link]

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013-06-01). [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Center for Biotechnology Information. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. International Union of Crystallography. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2. PubChem. [Link]

Sources

Infrared (IR) spectroscopy peaks of pyrazole-3-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared Spectroscopy of Pyrazole-3-Carboxylic Acid

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1H-pyrazole-3-carboxylic acid , a critical scaffold in fragment-based drug discovery (FBDD) and coordination chemistry. Unlike simple aliphatic acids, this molecule exhibits complex spectral behavior due to the interplay between heterocyclic tautomerism (1H- vs. 2H-pyrazole) and carboxylic acid dimerization .

For the drug development professional, distinguishing the free acid from its ester derivatives or metal-coordinated complexes is a frequent quality control checkpoint. This guide compares the spectral performance of the target molecule against its methyl ester derivative and details the specific vibrational modes required for positive identification.

Structural Dynamics & Spectral Theory

To interpret the spectrum accurately, one must understand the supramolecular synthons present in the solid state.

  • The Carboxylic Dimer Effect: In the solid state (KBr pellet or powder ATR), pyrazole-3-carboxylic acid does not exist as discrete monomers. It forms centrosymmetric dimers via strong intermolecular hydrogen bonds (

    
     motif). This results in a massive broadening of the O-H stretching vibration, often obscuring the N-H stretch of the pyrazole ring.
    
  • Pyrazole Tautomerism: The pyrazole ring is dynamic. While the 1H-tautomer is generally favored in the solid state due to crystal packing, the N-H vibration is highly sensitive to hydrogen bonding.

  • Fermi Resonance: The broad O-H envelope in the 2500–3000 cm⁻¹ region often allows overtone bands (2

    
    
    
    
    
    O-H) to couple with the fundamental C-H stretch, creating "Fermi doublets" or "windows" in the spectrum—a hallmark of carboxylic acid dimers.

Comparative Analysis: Acid vs. Methyl Ester

The most common synthetic transformation involving this molecule is esterification. Distinguishing the starting material (Acid) from the product (Ester) is the primary use case for IR in this context.

Comparative Data Table
Vibrational ModePyrazole-3-Carboxylic Acid (Target)Methyl 1H-pyrazole-3-carboxylate (Alternative)Diagnostic Note
O-H Stretch 2500–3300 cm⁻¹ (Very Broad) Absent The "Acid Envelope." Its disappearance confirms esterification.
N-H Stretch ~3100–3250 cm⁻¹ (Often obscured)3150–3250 cm⁻¹ (Sharp) In the ester, the N-H becomes distinct as the O-H interference is removed.
C=O Stretch 1680–1710 cm⁻¹ 1725–1745 cm⁻¹ Ester carbonyls shift to higher wavenumbers due to the loss of dimer H-bonding.
C-O Stretch 1210–1320 cm⁻¹1250–1300 cm⁻¹The ester shows the "Rule of Three" (C=O, C-O-C asym, C-O-C sym).
Ring Breathing 1450–1550 cm⁻¹1450–1550 cm⁻¹Pyrazole ring modes remain relatively stable but intensity varies.
Performance Insight
  • The Acid: The spectrum is dominated by the "messy" O-H region.[1] The C=O is lower in frequency because the H-bond weakens the C=O bond character (lengthening the bond).

  • The Ester: The spectrum is "cleaner." The C=O bond is shorter and stiffer (higher frequency) because it is no longer acting as a strong H-bond acceptor in a dimer pair.

Experimental Protocols

To obtain publication-quality spectra that resolve the N-H stretch from the O-H envelope, specific protocols must be followed.

Method A: Solid-State KBr Pellet (High Resolution)
  • Best for: resolving fine splitting patterns and Fermi resonance windows.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove hygroscopic water (which interferes with the O-H region).

    • Mix 1–2 mg of Pyrazole-3-carboxylic acid with 200 mg KBr.

    • Grind finely in an agate mortar (particle size < 2 µm to avoid Christiansen effect).

    • Press at 10 tons for 2 minutes under vacuum.

    • Validation: The baseline at 4000 cm⁻¹ should be >80% transmittance.

Method B: Diamond ATR (High Throughput)
  • Best for: Rapid QC in synthesis.

  • Protocol:

    • Clean the diamond crystal with isopropanol.

    • Place solid sample to cover the crystal eye.

    • Apply high pressure (clamp) to ensure contact.

    • Note: ATR intensities at high wavenumbers (O-H/N-H region) are inherently weaker than transmission IR due to depth of penetration (

      
      ) dependence on wavelength. Do not mistake this for low purity.
      

Visualizations

Diagram 1: Spectral Analysis Decision Tree

This logic flow guides the researcher in identifying the pyrazole-carboxylic acid versus its derivatives.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1650-1750 cm⁻¹ region Start->CheckCO CO_Present Strong Band Present? CheckCO->CO_Present CheckOH Check 2500-3300 cm⁻¹ region CO_Present->CheckOH Yes (1680-1750) Result_Salt ID: Carboxylate Salt (C=O shifts to ~1550-1600) CO_Present->Result_Salt No (Shifted to <1600) OH_Broad Broad 'Envelope' Observed? CheckOH->OH_Broad CheckNH Check 3100-3300 cm⁻¹ OH_Broad->CheckNH No Result_Acid ID: Pyrazole-3-Carboxylic Acid (Dimer Form) OH_Broad->Result_Acid Yes (overlaps C-H) NH_Sharp Sharp Band Visible? CheckNH->NH_Sharp Result_Ester ID: Pyrazole-3-Carboxylate Ester (No Acid Dimer) NH_Sharp->Result_Ester Yes

Caption: Decision logic for identifying Pyrazole-3-carboxylic acid functional groups based on spectral features.

Diagram 2: Dimerization & Vibrational Modes

Illustrating the structural cause of the spectral shifts.

Dimerization Monomer Free Monomer (Dilute Solution) Dimer Cyclic Dimer (Solid State) Monomer->Dimer Concentration/Solidification (H-Bond Formation) Spec_Mono Sharp O-H (~3500 cm⁻¹) High C=O (~1730+ cm⁻¹) Monomer->Spec_Mono Spectral Sign Spec_Dimer Broad O-H (2500-3300 cm⁻¹) Lower C=O (~1700 cm⁻¹) Fermi Resonance Dimer->Spec_Dimer Spectral Sign

Caption: Impact of supramolecular dimerization on the IR vibrational frequencies of the carboxylic acid group.

References

  • Castaneda, J. P., et al. (2003).[2] "Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles." Journal of Molecular Structure, 660(1-3), 25-40.[2] Link

  • Plackett, E., et al. (2024).[3] "Structural dynamics around a hydrogen bond: Investigating the effect of hydrogen bond strengths on the excited state dynamics of carboxylic acid dimers." The Journal of Chemical Physics, 160, 124311.[3] Link

  • LibreTexts Chemistry. (2020). "21.3: Spectroscopy of Carboxylic Acids." Chemistry LibreTexts. Link

  • Max, J. J., & Chapados, C. (2004). "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts." The Journal of Physical Chemistry A, 108(16), 3324–3337. Link

  • OpenStax. (2023). "20.8 Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Link

Sources

Introduction: The Strategic Role of Halogenation in Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Fluoro vs. 4-Chloro Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its five-membered heterocyclic structure provides a versatile framework for developing agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] A key strategy in the optimization of these pyrazole-based leads is the introduction of halogen atoms, a practice that can profoundly modulate a compound's physicochemical properties and, consequently, its biological profile.

This guide provides a detailed comparison of two of the most common halogen substitutions at the 4-position of the pyrazole ring: fluorine and chlorine. As a Senior Application Scientist, my objective is to move beyond a simple list of outcomes and delve into the causality behind the observed differences. We will explore how the distinct electronic and steric properties of these two halogens influence potency, selectivity, and metabolic stability, supported by experimental data and established mechanistic principles. This analysis is designed to equip researchers and drug development professionals with the insights needed to make informed decisions in their own lead optimization campaigns.

Pillar 1: The Physicochemical Dichotomy of Fluorine vs. Chlorine

The choice between fluorine and chlorine is a critical decision in drug design, as each imparts a unique set of characteristics to the parent molecule. Understanding these fundamental differences is essential to predicting their impact on biological activity.

  • Fluorine: As the most electronegative element, fluorine's introduction can drastically alter the local electronic environment. Its small van der Waals radius (1.47 Å) means it can often substitute a hydrogen atom (1.20 Å) with minimal steric perturbation. The strength of the carbon-fluorine (C-F) bond makes it highly resistant to metabolic cleavage, a property frequently exploited to block sites of oxidative metabolism and enhance a drug's pharmacokinetic profile.

  • Chlorine: While also electronegative, chlorine is significantly less so than fluorine. It is larger (van der Waals radius of 1.75 Å) and more lipophilic. A key feature of chlorine and other heavier halogens is their ability to engage in halogen bonding , a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base.[4][5] This interaction can be a powerful tool for enhancing binding affinity and selectivity for a biological target.[6]

Caption: Key physicochemical properties of Fluorine vs. Chlorine in drug design.

Pillar 2: Comparative Analysis of Biological Activity

Direct experimental comparisons provide the most reliable insights into the differential effects of 4-fluoro and 4-chloro substitutions. The following sections synthesize data from studies where these analogs were evaluated head-to-head.

Antimicrobial Activity

In the realm of antibacterial agents, halogen substitution has proven to be a potent modulator of activity. A study by Bekhit et al. provides a clear, quantitative comparison.[7]

In one series of novel pyrazole derivatives, the compound featuring a fluorine atom at the 4-position of an attached phenyl ring (Compound 5a) demonstrated significantly higher potency against Staphylococcus aureus than its chlorine-containing counterpart (Compound 5b).[7] The 4-fluoro derivative was approximately four times more active.

Table 1: Comparative Antibacterial Activity Against S. aureus

Compound ID4-Position HalogenMinimum Inhibitory Concentration (MIC) in µg/mL
5a Fluorine0.023
5b Chlorine0.093
Data sourced from Bekhit et al. (2023).[7]

This result suggests that for this particular scaffold targeting S. aureus, the high electronegativity and potential hydrogen-bonding capabilities of fluorine may be crucial for optimal interaction with the biological target. Conversely, the same study noted that in a different molecular series, a compound with a 4-chloro substitution exhibited a broad antimicrobial spectrum, underscoring that the "superior" halogen is highly dependent on the overall structure of the molecule.[7]

Antitumor Activity

The influence of halogenation is also prominent in the development of anticancer agents. The same comprehensive study that provided the antimicrobial data also offers valuable, albeit more qualitative, insights into antitumor effects. When evaluating pyrazole derivatives against HEp-2 tumor epithelial cells, the authors made a general observation based on their structure-activity relationship (SAR) analysis: the fluorine atom tended to confer "modest activity," whereas chlorine was associated with "good activity."[7]

This reversal of the trend seen in the antibacterial context highlights a different set of requirements for the anticancer target. It is plausible that the larger size and greater lipophilicity of chlorine contribute to more favorable interactions within the binding pocket of the cancer-related protein, or perhaps facilitate better cell membrane penetration to reach an intracellular target. The potential for a specific halogen bond with a receptor residue, an interaction not possible with fluorine, could also be a determining factor.

Insecticidal Activity

In agrochemistry, pyrazole derivatives are a well-established class of insecticides. Research into new ryanodine receptor (RyR) regulators has led to the synthesis of complex pyrazoles where halogenation is critical for potency. One study synthesized a series of compounds based on a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole scaffold.[8] While not a direct comparison on the pyrazole ring's 4-position, this work emphasizes the synergistic effect of multiple halogen substitutions. The lead compound from this series, IVc, showed larvicidal activity against Mythimna separata equivalent to the commercial insecticide chlorantraniliprole and superior activity against Plutella xylostella.[8] This demonstrates that a combination of fluoro and chloro substituents can be strategically employed to achieve high potency.

Pillar 3: Experimental Validation and Methodologies

To ensure scientific integrity, the claims made in comparative studies must be backed by robust and reproducible experimental protocols. Below are standardized methodologies for assessing biological activity and for the synthesis of the compounds .

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC), as was done to generate the data in Table 1.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target bacterium.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (e.g., S. aureus at 0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for a standard broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., Staphylococcus aureus ATCC 25923) is grown overnight. The culture is then diluted in a sterile medium to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: The test compounds (4-fluoro and 4-chloro pyrazole derivatives) are dissolved in a suitable solvent (like DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

General Synthetic Approach: Vilsmeier-Haack Reaction

A common method for producing 4-substituted pyrazoles involves the Vilsmeier-Haack reaction, which can be used to synthesize 4-formylpyrazoles that serve as versatile intermediates for further modification.[9]

Synthesis_Logic Start Hydrazone Precursor Cyclization Cyclization & Formylation Start->Cyclization Reagents Vilsmeier Reagent (POCl3 / DMF) Reagents->Cyclization Intermediate 4-Formyl Pyrazole Cyclization->Intermediate Halogenation Halogenation Step (e.g., with NCS or Selectfluor) Intermediate->Halogenation Product_Cl 4-Chloro Pyrazole Derivative Halogenation->Product_Cl N-Chlorosuccinimide Product_F 4-Fluoro Pyrazole Derivative Halogenation->Product_F Selectfluor

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Signal Word: WARNING Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).[1]

Handling 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid requires a safety protocol that addresses two distinct chemical behaviors: its acidic proton (corrosivity/irritation) and its fluorinated pyrazole core (enhanced lipophilicity and metabolic stability). Unlike generic organic acids, the fluorinated motif suggests potential for higher bioavailability upon dermal contact, necessitating stricter PPE standards than standard benzoic acid derivatives.

Part 1: Risk Assessment & Chemical Behavior

To select the correct PPE, we must understand the "Why" behind the hazard.

The Acidic Moiety (Carboxylic Acid)
  • Mechanism: The carboxylic acid group (

    
    ) can protonate cell membrane proteins upon contact with moisture (sweat, mucous membranes), leading to immediate irritation or chemical burns.
    
  • Risk: Inhalation of fine dust causes rapid acidification of the upper respiratory tract.

The Fluorine Substitution[2]
  • Mechanism: The fluorine atom at the 4-position withdraws electrons, potentially increasing the acidity of the carboxylic group compared to non-fluorinated analogs. Furthermore, fluorine increases lipophilicity (LogP), making the compound more likely to penetrate the lipid bilayer of the skin.

  • Implication: Standard latex gloves are insufficient. Nitrile is required, and breakthrough times may be shorter than expected for non-fluorinated acids.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed as a self-validating system . If one layer fails, the next layer captures the risk.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm / 4 mil) Nitrile offers superior resistance to organic acids compared to latex.[2] The 4-mil thickness prevents micro-abrasions from the solid powder. Double gloving is recommended during solubilization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . Fine powders can drift around glasses. Goggles form a seal, preventing acidic dust from reacting with ocular moisture.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory for weighing. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent H335 (Respiratory Irritation).
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous. Disposable Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point for solids.

Part 3: Operational Workflow & Protocols

Phase 1: Weighing & Transfer (Critical Risk Zone)

Static electricity is the invisible enemy here. Organic powders often carry a static charge, causing them to "jump" onto gloves and cuffs.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Use a polystyrene or glass spatula. Avoid metal if the compound is being used in trace-metal sensitive catalysis (though chemically compatible, metal can sometimes cause static discharge).

  • Technique: "Tap-transfer" method. Do not dump. Tap the spatula against the weighing boat to control the flow of powder.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF), the permeation rate through gloves increases drastically.

  • Protocol:

    • If using DMSO/DMF: Immediately change gloves if a splash occurs. The solvent acts as a carrier, dragging the fluorinated acid through the glove material and into the skin.

    • Keep the reaction vessel closed/sealed whenever possible.

Phase 3: Emergency Decontamination
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol; this increases skin permeability and vasodilation, potentially accelerating absorption.

  • Eye Contact: Flush for 15 minutes. The fluorine substitution generally does not pose a hydrofluoric acid (HF) risk under physiological conditions, so calcium gluconate is likely unnecessary, but standard saline flushing is critical.

Part 4: Waste Disposal Strategy (Cradle-to-Grave)

Disposal Logic: This compound is an Organic Acid .[3][4] It must be segregated from bases to prevent exothermic neutralization in the waste container.

Workflow Diagram

The following diagram illustrates the lifecycle of the compound from storage to disposal, highlighting critical decision nodes.

G cluster_0 CRITICAL SEGREGATION Storage Storage (Dry, Cool, Segregated) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transfer Reaction Reaction / Solubilization (Double Glove for DMSO/DMF) Weighing->Reaction Reagent Addition Waste_Solid Solid Waste (Contaminated Weigh Boats) Weighing->Waste_Solid Spills/Wipes Waste_Liquid Liquid Waste (Acidic Stream) Reaction->Waste_Liquid Post-Rxn Disposal EHS Pickup (Incineration) Waste_Solid->Disposal Waste_Liquid->Disposal Warning DO NOT MIX WITH BASES Warning->Waste_Liquid

Caption: Operational lifecycle of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid, emphasizing the segregation of acidic liquid waste.

Step-by-Step Disposal Protocol
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves should be placed in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic/Irritant Solids."

  • Liquid Waste:

    • Do not pour down the drain.[5][6]

    • Collect in a container labeled "Organic Acid Waste." [4]

    • Compatibility Check: Ensure the container material is HDPE or Glass. Avoid metal cans.

    • Segregation: Ensure this container is physically separated from "Organic Base" waste streams (e.g., amines) to prevent heat generation and pressurization.

References

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid analogs. Retrieved from

  • Sigma-Aldrich. (2026).[5] Safety Data Sheet: Fluorinated Pyrazole Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Unigloves. (2020). Nitrile Gloves Acid Resistance Guide. Retrieved from

  • Washington University EHS. (2023). Organic Acid Standard Operating Procedures. Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.